molecular formula C23H29N3O5S B10928996 1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10928996
M. Wt: 459.6 g/mol
InChI Key: ADQSKLKEJOMHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and the introduction of the pyrrolidinone moiety. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Pyrrolidinone Moiety: The final step involves the reaction of the sulfonylated piperazine with a pyrrolidinone derivative under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-{[4-(4-Bromophenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
  • 1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
  • 1-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Comparison: Compared to similar compounds, 1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is unique due to the presence of the 3,4-dimethoxybenzyl group. This structural feature may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C23H29N3O5S/c1-30-21-10-5-18(16-22(21)31-2)17-24-12-14-25(15-13-24)32(28,29)20-8-6-19(7-9-20)26-11-3-4-23(26)27/h5-10,16H,3-4,11-15,17H2,1-2H3

InChI Key

ADQSKLKEJOMHIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.